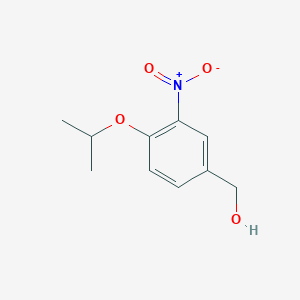
(4-Isopropoxy-3-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Isopropoxy-3-nitrophenyl)methanol is an organic compound with the molecular formula C10H13NO4 It is characterized by the presence of an isopropoxy group, a nitro group, and a methanol group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxy-3-nitrophenyl)methanol typically involves multiple steps. One common method includes the following steps:
Hydroxyl Protection: The hydroxyl group of the starting material, such as p-methyl phenol, is protected.
Bromine Substitution: The protected hydroxyl group undergoes bromine substitution.
Etherification: The brominated intermediate is then subjected to etherification with isopropoxide.
Deprotection: Finally, the protected hydroxyl group is deprotected to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of readily available raw materials and solvents, mild reaction conditions, and high-yield processes .
化学反応の分析
Types of Reactions
(4-Isopropoxy-3-nitrophenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted phenylmethanol derivatives.
科学的研究の応用
(4-Isopropoxy-3-nitrophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Isopropoxy-3-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of active intermediates that interact with biological molecules. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate its activity and interactions .
類似化合物との比較
Similar Compounds
4-Nitrophenylmethanol: Similar structure but lacks the isopropoxy group.
3-Nitrophenylmethanol: Similar structure but the nitro group is in a different position.
4-Isopropoxyphenol: Similar structure but lacks the nitro group.
Uniqueness
(4-Isopropoxy-3-nitrophenyl)methanol is unique due to the presence of both the isopropoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC名 |
(3-nitro-4-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C10H13NO4/c1-7(2)15-10-4-3-8(6-12)5-9(10)11(13)14/h3-5,7,12H,6H2,1-2H3 |
InChIキー |
UPASQEQDCGBXOR-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979835.png)


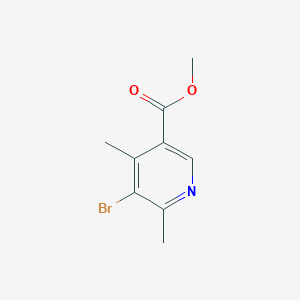
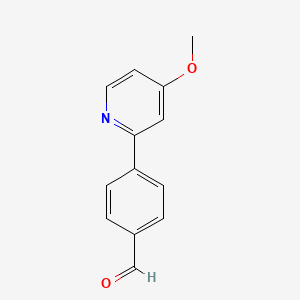

![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
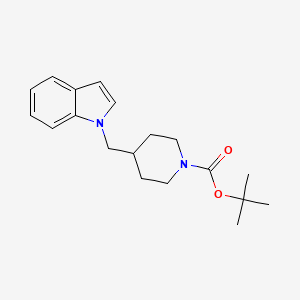
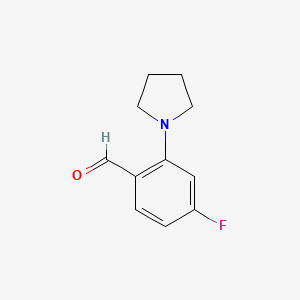
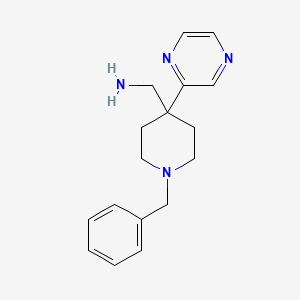
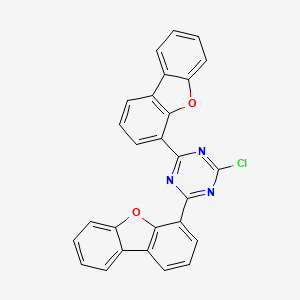
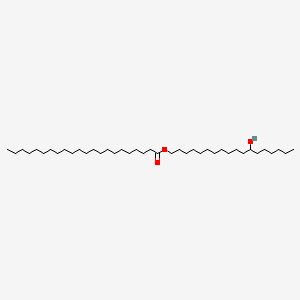
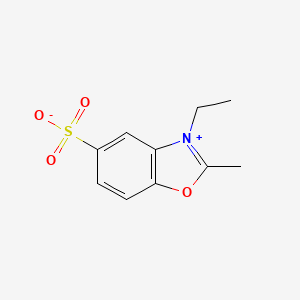
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)
